molecular formula C27H33N3O5S B1677354 MMP-9 Inhibitor I CAS No. 1177749-58-4

MMP-9 Inhibitor I

货号 B1677354
CAS 编号: 1177749-58-4
分子量: 511.6 g/mol
InChI 键: WRNMBFWQBKEBIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MMP-9 Inhibitor I, with the CAS number 1177749-58-4, is a cell-permeable, potent, and reversible MMP-9 Inhibitor. It has an IC₅₀ value of 5 nM. At high concentrations, it inhibits MMP-1 (IC₅₀ = 1.05 µM) and MMP-13 (IC₅₀ = 113 nM) .


Synthesis Analysis

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . The development of the manufacturing technology for the active substance and investigational medicinal product, therapeutic potential analysis for the MMP-9 inhibitor in animal models, and conduction of the pre-clinical and phase I clinical studies have been covered . A novel quantitative FMO-based virtual screening workflow was devised to identify novel natural product inhibitors of the MMP-9 enzyme .


Molecular Structure Analysis

Ligand-based pharmacophore modeling and 3D-QSAR analysis were performed using 67 reported MMP-9 inhibitors . The MMP-9 crystal structure in combination with aryl sulfonamide anthranilate hydroxamate inhibitor facilitates the computer-aided screening of MMP-9 inhibitors with the presumed binding mode .


Chemical Reactions Analysis

MMP-9, a member of the gelatinase B family, is characterized as one of the most intricate MMPs. The crucial involvement of MMP-9 in extracellular matrix (ECM) remodeling underscores its significant correlation with each stage of cancer pathogenesis and progression . Compound 26 revealed a potential inhibitory activity toward the MMP-9 enzyme through virtual screening and molecular docking approaches .


Physical And Chemical Properties Analysis

MMP-9 Inhibitor I has the empirical formula C27H33N3O5S and a molecular weight of 511.63 . It is a solid substance that is soluble in DMSO up to 10 mg/mL . It is off-white in color and should be stored at -20°C .

科学研究应用

Cardiovascular Diseases

Matrix Metalloproteinase Inhibition After Myocardial Infarction

  • MMPs, including MMP-9, are involved in cardiovascular diseases like myocardial infarction.
  • MMP-9 deficiency or pharmacological inhibition can attenuate left ventricular dilatation in infarcted mouse hearts.
  • MMP inhibitors may have potential as therapy for preventing heart failure post-myocardial infarction (Creemers et al., 2001).

Cancer Therapy

Multiple Receptor-Ligand Based Pharmacophore Modeling

  • MMP-9 is a target for cancer therapy.
  • Virtual screening identified four novel natural MMP-9 inhibitors, with one (NP-000686) showing strong inhibitory activity in vitro (Gao et al., 2017).

Novel Therapeutic Effects on Hepatocarcinoma

  • Caffeic acid and its derivative, CAPE, inhibited MMP-2 and -9 activities.
  • These compounds suppressed tumor growth and metastasis in hepatocarcinoma, suggesting their potential as MMP-9 inhibitors (Chung et al., 2004).

Inflammation and Tumor Regression in Breast Cancer

  • MMP-9 plays a dual role in cancer, having both pro- and antitumorigenic properties.
  • MMP-9/TIMP-1 (inhibitor of MMP-9) ratio affects breast cancer survival and progression (Leifler et al., 2013).

Natural Products as MMP-9 Inhibitors

Legume Seeds and Colorectal Cancer

  • Certain legume seeds, especially lupin seeds, contain potent MMP-9 inhibitors.
  • These inhibitors can reduce cancer cell migration and growth, indicating potential therapeutic benefits (Lima et al., 2016).

Development and Discovery of MMP-9 Inhibitors

Selective MMP-9 Inhibitors in Clinical Trials

  • The development of selective MMP-9 inhibitors has seen progress in recent years.
  • These inhibitors are now being tested in clinical trials for various diseases, including cancer and inflammatory conditions (Scannevin et al., 2017).

Matrix Metalloproteinase-9 (MMP-9) and Its Inhibitors in Cancer

  • MMP-9's role in cancer progression and the importance of its regulation and inhibition for therapeutic purposes are highlighted.
  • The search for selective MMP-9 inhibitors is ongoing due to their potential as anticancer agents (Mondal et al., 2020).

Screening for Inhibitors from Natural Sources

Screening Korean Medicinal Plants for MMP-9 Inhibitors

  • Natural products from oriental medicinal herbs used in Korean medicine were screened for MMP-9 inhibitory activities.
  • Select herbs demonstrated strong inhibitory effects, suggesting potential for natural MMP-9 inhibitors (Seo et al., 2005).

Reevaluation of MMP Inhibitors

New Functions for MMPs in Cancer Progression

  • Understanding MMPs' multifaceted roles in cancer development, beyond just promoting invasion and metastasis.
  • This knowledge could guide the reevaluation of MMP inhibitors for clinical use (Egeblad & Werb, 2002).

Selective Inhibition and Pharmacological Targeting

Identification of Selective MMP-9 Inhibitors

  • A study using pharmacophore modeling, molecular docking, and experimental validation to identify selective MMP-9 inhibitors.
  • Four potential selective inhibitors were identified, showcasing the effectiveness of combined computational and experimental approaches (Jana & Singh, 2019).

MMP-9 in Inflammatory and Oncology Indications

Selective Allosteric Inhibition of MMP9 in Preclinical Models

  • Selective inhibition of MMP9 showed efficacy in models of ulcerative colitis and colorectal cancer.
  • This research suggests that specific inhibition of MMP9 could be a promising therapy for diseases where MMP9 is upregulated (Marshall et al., 2015).

Synthesis and Evaluation of MMP-9 Targeted Compounds

Anticancer Potential of New Derivatives Targeting MMP-9

  • New oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated for their MMP-9 inhibitory effects.
  • Certain compounds showed significant cytotoxic effects on cancer cell lines and were effective MMP-9 inhibitors (Özdemir et al., 2017).

Novel and Selective MMP Inactivators

Breast Cancer Metastasis and MMP Inhibitors

  • This study focused on developing selective inhibitors for MMP-2 and MMP-9, important in breast cancer metastasis.
  • A mechanism-based inhibitor specifically targeting gelatinases (MMP-2 and MMP-9) was developed, offering a novel approach for cancer intervention (Mobashery, 1998).

安全和危害

The safety data sheet for MMP-9 Inhibitor I indicates that it should be handled with standard precautions . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

未来方向

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors .

属性

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNMBFWQBKEBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MMP-9 Inhibitor I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MMP-9 Inhibitor I
Reactant of Route 2
MMP-9 Inhibitor I
Reactant of Route 3
Reactant of Route 3
MMP-9 Inhibitor I
Reactant of Route 4
MMP-9 Inhibitor I
Reactant of Route 5
Reactant of Route 5
MMP-9 Inhibitor I
Reactant of Route 6
MMP-9 Inhibitor I

Citations

For This Compound
353
Citations
G Rajashekhar, M Shivanna, UB Kompella… - Experimental eye …, 2014 - Elsevier
… Cycloheximide, GM-6001, and MMP-9 inhibitor I also attenuated the increase in permeability to FITC-dextran (10 kDa). In addition, TNF-α led to an increased MMP-9 activity in the …
Number of citations: 49 www.sciencedirect.com
J Morgan, A Rouche, P Bausero, A Houssaïni… - Muscle & …, 2010 - Wiley Online Library
… presence of 5 or 10 nM of MMP-9 inhibitor I (***P ≤ 0.001). … 9 production, we used MMP-9 inhibitor I, a potent and reversible … of 5 and 10 nM MMP-9 inhibitor I showed a dose-dependent …
Number of citations: 51 onlinelibrary.wiley.com
D Zhu, M Ye, W Zhang - International journal of clinical and …, 2015 - ncbi.nlm.nih.gov
… -2 inhibitor I and MMP-9 inhibitor I to decrease the activity of … -2 inhibitor I or MMP-9 inhibitor I respectively in Caski cells (P… by the MMP-2 inhibitor I or MMP-9 inhibitor I. And the MMP-2 …
Number of citations: 89 www.ncbi.nlm.nih.gov
Y Wu, J Zhang, C Li, H Hu, B Qin, T Wang… - … Medicine and Cellular …, 2021 - hindawi.com
… , the results showed that the expression of MMP-9, OPN, and RUNX2 was significantly increased, as was the mineralization of renal tissue, in our model rats, while MMP-9 inhibitor I …
Number of citations: 17 www.hindawi.com
T Hamada, C Fondevila, RW Busuttil, AJ Coito - Hepatology, 2008 - Wiley Online Library
… presence of several concentrations of MMP-9 inhibitor-I, a specific MMP-9 inhibitor suitable for in vitro use.26 We observed that the presence of MMP-9 inhibitor-I at all the studied doses …
Number of citations: 157 aasldpubs.onlinelibrary.wiley.com
A Morancho, M Hernández‐Guillamon… - Journal of Cellular …, 2013 - Wiley Online Library
… Treatment with the MMP inhibitor GM6001 and the specific MMP-9 inhibitor I also decreased the number of vessel structures shaped by both human and mouse WT OECs, while …
Number of citations: 51 onlinelibrary.wiley.com
M Dittmar, G Kiourkenidis, M Horn, S Bollwein… - Stroke, 2004 - Am Heart Assoc
… We investigated the specific MMP-2/MMP-9 inhibitor I, N-([1,1′-biphenyl]-4-ylsulfonyl)-d-… After reperfusion, the MMP-2/MMP-9 inhibitor I was locally infused into the internal carotid …
Number of citations: 14 www.ahajournals.org
X Ding, L Fang, H Zhang, H Qiao, Z Wang - Cancer Cell International, 2012 - Springer
… In this study, during the process of co-culture, MMP-9 inhibitor (MMP-9 Inhibitor I) was added in the culture medium to inhibit the activity of MMP-9. Then the interactions of human …
Number of citations: 4 link.springer.com
JK Park, SH Park, K So, IH Bae… - … journal of oncology, 2010 - spandidos-publications.com
… Cells were treated with 10 μM OA-Hy (an MMP-2-specific inhibitor), 500 ng/μl MMP-9 inhibitor I (an MMP-9-specific inhibitor) or a combination of OA-Hy and MMP-9 inhibitor I, and …
Number of citations: 91 www.spandidos-publications.com
CM Robinson, AM Stone, JD Shields, S Huntley… - Archives of oral …, 2003 - Elsevier
… However, the present study did not directly examine enzyme activation or inhibition in the presence of plasminogen/plasmin or MMP-2/MMP-9 Inhibitor I. And fourth, it is our experience …
Number of citations: 34 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。